3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one
Description
3-{[(4-Ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one is a quinolinone derivative characterized by a 7-methoxy substituent on the quinoline core and a (4-ethylphenyl)aminomethyl group at position 2. This compound belongs to a broader class of 4-hydroxyquinolin-2(1H)-ones and their analogs, which are recognized for their diverse biological activities, including antimicrobial, antimalarial, and antitumor properties .
Properties
IUPAC Name |
3-[(4-ethylanilino)methyl]-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-13-4-7-16(8-5-13)20-12-15-10-14-6-9-17(23-2)11-18(14)21-19(15)22/h4-11,20H,3,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCULRWLSLQHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinolin-2(1H)-one Core: The quinolin-2(1H)-one core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 7th position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-Ethylphenylamino Group: The final step involves the reaction of the quinolin-2(1H)-one derivative with 4-ethylphenylamine in the presence of a suitable coupling agent like formaldehyde to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinolin-2(1H)-one derivatives with different oxidation states.
Reduction: Reduction reactions can target the quinolin-2(1H)-one core, potentially converting it to dihydroquinolin-2(1H)-one derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of quinolin-2(1H)-one derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of dihydroquinolin-2(1H)-one derivatives.
Substitution: Introduction of halogen, nitro, or alkyl groups on the aromatic rings.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one serves as a valuable building block. Its structural features allow chemists to develop more complex molecules through various synthetic routes. The compound can undergo multiple chemical reactions, including:
- Oxidation : The methoxy group can be oxidized to yield different quinolin derivatives.
- Reduction : The core structure may be reduced to form dihydroquinolin derivatives.
Biology
Research into the biological activities of this compound has identified potential applications in:
- Antimicrobial Properties : Studies indicate that derivatives of quinolin compounds often exhibit significant antibacterial and antifungal activities.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.
Medicine
The unique structural characteristics of this compound make it a candidate for therapeutic development. Research is ongoing to explore its efficacy as:
- Therapeutic Agents : Its ability to interact with biological targets, such as enzymes and receptors, positions it as a potential drug candidate for various diseases.
Industry
In industrial applications, this compound is utilized in:
- Material Development : It can serve as a precursor for synthesizing novel materials with specific functionalities.
- Functional Compound Synthesis : The compound's versatility allows it to be used in creating various functional compounds for different applications.
Mechanism of Action
The mechanism of action of 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points: Hydroxy-substituted analogs (e.g., 4-hydroxy-3-phenylquinolin-2(1H)-one) exhibit higher melting points (~167°C) due to hydrogen bonding , whereas methoxy derivatives (e.g., 7-methoxyquinolin-2(1H)-one) may have lower melting points .
- Lipophilicity: The (4-ethylphenyl)aminomethyl group increases logP compared to unsubstituted or hydroxy-containing analogs, as seen in ELQ antimalarials .
Biological Activity
3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one, a compound belonging to the quinoline family, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C19H20N2O2 and features a unique structure with a methoxy group at the 7th position and a 4-ethylphenylamino group at the 3rd position of the quinolin-2(1H)-one core. Its structural uniqueness contributes to its diverse biological activities, making it a candidate for further research in medicinal chemistry.
Biological Activities
Anticancer Properties
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant anticancer activity. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and others. These effects are often linked to the modulation of signaling pathways involved in cell growth and apoptosis .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known to possess activity against a range of bacteria and fungi, suggesting that this compound may exhibit similar effects. The mechanism often involves interference with microbial DNA synthesis or protein function.
Mechanism of Action
The mechanism by which this compound exerts its biological effects is likely through interaction with specific enzymes or receptors. It may act as an inhibitor of key proteins involved in cancer progression or microbial survival. Detailed studies are necessary to elucidate these pathways further .
Research Findings and Case Studies
Several studies have evaluated the biological activity of quinoline derivatives:
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Quinolin-2(1H)-one | Base structure without substituents | Lacks additional functional groups |
| 7-Methoxyquinolin-2(1H)-one | Contains only the methoxy group | Less complex than the target compound |
| 3-{[(Phenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one | Similar core but with phenyl instead of ethylphenyl | Differences in biological activity due to substituent variation |
The presence of both the methoxy group and the 4-ethylphenylamino group in this compound confers distinct chemical and biological properties compared to its analogs, making it a notable candidate for further research and development in medicinal chemistry.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing 3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one?
The synthesis involves multi-step reactions, including:
- Amine coupling : Introduction of the 4-ethylphenylamino group via nucleophilic substitution or reductive amination .
- Quinolinone core formation : Cyclization under acidic or basic conditions, with careful pH control to avoid side reactions .
- Purification : Use of recrystallization or column chromatography to isolate the final product, ensuring >95% purity . Critical parameters include temperature (often 60–80°C for cyclization) and solvent selection (e.g., ethanol or DMF) to optimize yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm the quinolinone backbone and substituent positions (e.g., methoxy at C7, ethylphenyl group at C3) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., intermolecular N–H⋯N bonds) for structural validation .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
Cross-validation using complementary methods is critical:
- Mass spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H] peaks) and detects impurities .
- Single-crystal X-ray diffraction : Provides unambiguous bond-length and angle data to resolve ambiguities in NMR assignments (e.g., distinguishing regioisomers) .
- DFT calculations : Predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .
Q. What computational approaches are used to study structure-activity relationships (SAR) for this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
- Molecular docking : Simulates interactions with biological targets (e.g., kinases or receptors) to identify key binding residues and optimize substituents .
- MD simulations : Evaluates stability of ligand-protein complexes in physiological conditions (e.g., solvation effects) .
Q. How do substituents influence the compound’s biological activity?
- Methoxy group (C7) : Enhances lipophilicity and modulates electron density, affecting interactions with hydrophobic enzyme pockets .
- 4-Ethylphenylamino group (C3) : Introduces steric bulk, potentially improving selectivity for target proteins (e.g., tyrosine kinases) .
- Quinolinone core : Provides a planar structure for π-π stacking with aromatic residues in binding sites .
Q. What experimental designs are recommended for assessing pharmacokinetic properties?
- In vitro assays :
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) .
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .
- In vivo studies :
- Pharmacokinetic profiling : Administer intravenously/orally to rodents, with serial blood sampling for bioavailability calculations .
Q. How can reaction mechanisms for key synthetic steps be validated?
- Isotopic labeling : Track proton transfer in cyclization using deuterated solvents (e.g., DO) .
- Kinetic studies : Vary temperature and catalyst concentration to determine rate laws and propose intermediates .
- Theoretical modeling : Use Gaussian software to simulate transition states and activation energies .
Methodological Notes
- Data interpretation : Always correlate experimental results (e.g., NMR shifts, docking scores) with literature benchmarks for analogous quinolinone derivatives .
- Contradiction resolution : When spectral data conflict, prioritize crystallographic evidence for structural assignments .
- Ethical compliance : Follow institutional guidelines for handling hazardous reagents (e.g., indium chloride catalysts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
